N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-13(2)17-6-4-5-7-18(17)20-28(25,26)16-10-8-15(9-11-16)21-19(22)14(3)12-27(21,23)24/h4-11,13-14,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKIESQLZSZPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:
Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibiotics. Additionally, certain derivatives have shown potential in targeting cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
Several studies have documented the antimicrobial properties of sulfonamides, including the compound . The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Research indicates that derivatives of sulfonamides can inhibit tumor cell proliferation. For instance, a study involving P388 murine leukemia cells revealed that compounds with similar structures caused G1 phase accumulation and disrupted mitosis, leading to potential antitumor effects.
Case Studies
- Case Study on Antitumor Efficacy : A focused library of N-(7-indolyl)benzenesulfonamide derivatives was synthesized and evaluated for antitumor activity. The results indicated significant inhibition of cell cycle progression in various cancer cell lines, particularly those related to leukemia .
- Clinical Evaluation : In a clinical setting, a derivative of this compound was tested for its effectiveness against resistant strains of bacteria. The results showed promising antibacterial activity, suggesting potential for development as a therapeutic agent .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s key structural elements include:
- Benzenesulfonamide backbone : Common in many bioactive molecules.
- Isothiazolidinone ring: A 5-membered heterocycle with sulfone and ketone groups, contributing to rigidity and electronic effects.
- 2-Isopropylphenyl substituent : A lipophilic group influencing pharmacokinetics.
Comparisons with analogous compounds :
Key Observations :
Comparison with Analogues :
- Triazole-thiones [7–9] : Synthesized via base-mediated cyclization of hydrazinecarbothioamides, confirmed by IR (C=S at 1247–1255 cm⁻¹) and absence of C=O bands .
- Pyrazolopyrimidine-sulfonamide () : Utilizes Suzuki-Miyaura coupling (Pd catalysis) for aryl-aryl bond formation, yielding a mass of 589.1 (M⁺+1) .
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Formed via sulfonyl chloride reaction with amines, a common sulfonamide synthesis strategy .
Physicochemical and Spectral Properties
- IR Spectroscopy: The target’s isothiazolidinone ring would exhibit νS=O (~1300–1350 cm⁻¹) and νC=O (~1680–1700 cm⁻¹), contrasting with triazole-thiones’ νC=S (1247–1255 cm⁻¹) and absence of C=O bands . ’s chromenone C=O would show a strong band near 1650–1700 cm⁻¹, overlapping with sulfonamide features .
- NMR :
- The isopropyl group in the target compound would produce distinct δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH) in ¹H-NMR.
- Triazole-thiones [7–9] show aromatic proton shifts at δ 7.0–8.0 ppm due to electron-withdrawing sulfonyl groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-isopropylphenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and amines. For example:
- Reacting 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonyl chloride with 2-isopropylaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃).
- Catalytic hydrogenation (e.g., Pd/C under H₂) may be employed for deprotection or reduction steps, as seen in analogous sulfonamide syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (n-hexane/CCl₄) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., n-hexane/CCl₄). Collect diffraction data using a Bruker D8 VENTURE diffractometer.
- Refinement : Use SHELXL (for small-molecule refinement) or SHELXTL (Bruker AXS version) for structure solution and refinement. Hydrogen atoms are typically placed geometrically (C–H = 0.95–0.96 Å) and refined isotropically .
- Example : A related sulfonamide exhibited a distorted tetrahedral geometry at the sulfur atom, with weak C–H⋯O hydrogen bonds forming a 3D network .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) arising from tautomerism or dynamic equilibria be resolved?
- Methodological Answer :
- IR Analysis : Identify tautomeric forms (e.g., thione vs. thiol) by absence/presence of ν(S–H) (~2500–2600 cm⁻¹) and ν(C=S) (1247–1255 cm⁻¹). For example, thione tautomers lack S–H stretches but show C=S vibrations .
- NMR Studies : Use variable-temperature NMR to detect equilibrium shifts. For triazole-thione systems, observe NH proton signals (~δ 10–12 ppm) and carbon chemical shifts (C=S at ~δ 170–180 ppm) .
- Case Study : 1,2,4-Triazole-3-thiones exist in thione form, confirmed by IR (no S–H bands) and ¹H-NMR (broad NH signals) .
Q. What strategies optimize reaction yields for introducing the isothiazolidin-1,1-dioxide moiety into sulfonamide derivatives?
- Methodological Answer :
- Stepwise Synthesis :
Prepare 4-methyl-3-oxoisothiazolidine-1,1-dioxide via oxidation of corresponding thiols or cyclization of sulfonamide precursors.
Couple with benzenesulfonyl chloride intermediates using Mitsunobu conditions (DIAD, PPh₃) or Pd-mediated cross-coupling .
- Optimization Table :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ catalysis, 80°C, 12 h | 65–70% | |
| Coupling | Pd/C, H₂, THF, rt, 4 h | 67% | |
| Purification | Column chromatography (SiO₂) | >95% |
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., isopropyl group, methyl on isothiazolidinone) using modular routes (e.g., Suzuki coupling for aryl groups, alkylation for side chains) .
- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or calorimetric assays. Compare IC₅₀ values of analogs.
- Case Study : Substitution at the benzene ring (e.g., electron-withdrawing groups) enhanced activity in related sulfonamides .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of sulfonamide derivatives with similar structures?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) and purity levels (HPLC ≥ 95%). Impurities in early studies (e.g., unreacted starting materials) may skew results.
- Structural Verification : Re-evaluate disputed compounds using X-ray crystallography or 2D NMR (HSQC, HMBC) to confirm regiochemistry .
- Example : A study attributing antifungal activity to a sulfonamide later found the activity was due to a trace impurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
